5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
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Description
5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a useful research compound. Its molecular formula is C17H14BrN3O3 and its molecular weight is 388.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is 387.02185 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
Future research could focus on further exploring the bioactivities of this compound and its derivatives. Given the wide spectrum of bioactivities exhibited by compounds possessing a dihydropyrimidine (DHPM) core , this compound could potentially have interesting biological properties worth investigating.
Mechanism of Action
Target of Action
The primary target of this compound is the LmPTR1 pocket . This is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme involved in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target through a desirable fitting pattern in the LmPTR1 pocket . This interaction is characterized by a lower binding free energy of -9.8 kcal/mol, indicating a strong and favorable interaction . The compound’s interaction with the LmPTR1 pocket can inhibit the function of the enzyme, thereby affecting the survival and proliferation of the Leishmania parasite .
Biochemical Pathways
The compound affects the biochemical pathway involving the LmPTR1 enzyme. By inhibiting the function of this enzyme, the compound disrupts the normal metabolic processes of the Leishmania parasite, leading to its death . The downstream effects of this disruption are still under investigation.
Result of Action
The result of the compound’s action is the inhibition of the LmPTR1 enzyme, leading to the death of the Leishmania parasite . This makes the compound a potential candidate for the treatment of diseases caused by this parasite, such as leishmaniasis .
Properties
IUPAC Name |
5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-9-7-11(8-14-15(22)19-17(24)20-16(14)23)10(2)21(9)13-5-3-12(18)4-6-13/h3-8H,1-2H3,(H2,19,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCAXDFTCJQKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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